2,6-dinitro-2H-indazole 2,6-dinitro-2H-indazole
Brand Name: Vulcanchem
CAS No.: 31163-68-5
VCID: VC14359088
InChI: InChI=1S/C7H4N4O4/c12-10(13)6-2-1-5-4-9(11(14)15)8-7(5)3-6/h1-4H
SMILES:
Molecular Formula: C7H4N4O4
Molecular Weight: 208.13 g/mol

2,6-dinitro-2H-indazole

CAS No.: 31163-68-5

Cat. No.: VC14359088

Molecular Formula: C7H4N4O4

Molecular Weight: 208.13 g/mol

* For research use only. Not for human or veterinary use.

2,6-dinitro-2H-indazole - 31163-68-5

Specification

CAS No. 31163-68-5
Molecular Formula C7H4N4O4
Molecular Weight 208.13 g/mol
IUPAC Name 2,6-dinitroindazole
Standard InChI InChI=1S/C7H4N4O4/c12-10(13)6-2-1-5-4-9(11(14)15)8-7(5)3-6/h1-4H
Standard InChI Key CZIDZUYPIHOUFI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CN(N=C2C=C1[N+](=O)[O-])[N+](=O)[O-]

Introduction

Synthesis and Reaction Pathways

Nitration of Indazole Derivatives

The synthesis of 2,6-dinitro-2H-indazole typically begins with the nitration of indazole or its precursors. Kuvshinov et al. (2000) demonstrated a regiospecific method starting from 2,4,6-trinitrotoluene (TNT) . The process involves:

  • Formation of C-(2,4,6-trinitrophenyl)-N-R-azomethines: TNT reacts with aryl amines to form azomethine intermediates.

  • Nitro group substitution: The ortho-nitro group in the azomethine is replaced by an azido group using sodium azide (NaN₃).

  • Thermolysis: Heating the azide intermediates yields 2-R-4,6-dinitro-2H-indazoles .

StepReagents/ConditionsYield (%)Reference
Azomethine formationTNT + aryl amine, reflux70–85
Azide substitutionNaN₃, DMF, 80°C65–75
ThermolysisToluene, 110°C, 2h80–90

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for elucidating the structure of nitroindazoles. For example, GIAO (Gauge-Including Atomic Orbital) calculations and experimental NMR data for related compounds reveal distinct shifts due to nitro group electron-withdrawing effects :

Table 2: Representative NMR Data for Nitroindazole Derivatives

NucleusChemical Shift (ppm)Coupling Constants (Hz)Reference
¹H (H3)8.09–8.91³J(H4–H5) = 7.5–8.5
¹³C (C3a)113.9–149.2
¹⁵N (N1)–180.8 to –86.5

The ¹⁵N NMR signals for N1 and N2 in nitroindazoles are highly deshielded, ranging from –180.8 ppm (N1) to –45.2 ppm (N2) . Computational methods, such as MP2/6-31G**, further validate these assignments by correlating experimental shifts with calculated shieldings .

Biological and Pharmacological Activities

Anti-Inflammatory Properties

Applications in Chemical Synthesis

Intermediate for Heterocyclic Systems

2,6-Dinitro-2H-indazole serves as a precursor for polycyclic aromatics. For example:

  • Cu(I)-catalyzed cycloadditions: Azide-functionalized nitroindazoles undergo 1,3-dipolar reactions with alkynes to form triazole hybrids .

  • Pyrazoline derivatives: Reactions with nitrile imines yield fused pyrazoline-indazole systems, expanding chemical diversity for drug discovery .

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